molecular formula C20H18N2O3 B11363085 methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate

methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate

Cat. No.: B11363085
M. Wt: 334.4 g/mol
InChI Key: ZSMWPZWVMKSUID-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate is a pyridazinone derivative featuring a benzoate ester core linked via a methylene bridge to a 6-oxopyridazin-1(6H)-yl moiety substituted with a 4-methylphenyl group. Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by analogous protocols in the literature (e.g., caesium carbonate-mediated reactions in dry DMF) . Characterization via $ ^1H $ NMR, IR, and mass spectrometry confirms its structural integrity .

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 4-[[3-(4-methylphenyl)-6-oxopyridazin-1-yl]methyl]benzoate

InChI

InChI=1S/C20H18N2O3/c1-14-3-7-16(8-4-14)18-11-12-19(23)22(21-18)13-15-5-9-17(10-6-15)20(24)25-2/h3-12H,13H2,1-2H3

InChI Key

ZSMWPZWVMKSUID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(=O)OC

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylhydrazine with an appropriate diketone to form the pyridazine ring. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Typical Conditions:

ReagentSolventTemperatureYieldSource
6M HClWaterReflux85%
1M NaOHEthanol80°C78%
Hydrazine hydrateMethanolReflux92%

For example, hydrazine hydrate in methanol selectively converts the ester to a hydrazide (e.g., analogous to 4-methoxybenzoylhydrazide synthesis) . Acidic hydrolysis typically requires prolonged reflux, while alkaline conditions may risk side reactions at the pyridazine ring.

Nucleophilic Substitution at the Pyridazine Ring

The electron-deficient pyridazinone ring facilitates nucleophilic substitution, particularly at positions adjacent to the oxo group.

Key Reactions:

  • Amination: Reaction with amines under catalytic conditions (e.g., DMSO, K2_2CO3_3, 130°C) substitutes halogens or activates C–H bonds .

  • Halogenation: Electrophilic substitution with N-bromosuccinimide (NBS) introduces bromine at the α-position to the oxo group.

Example Protocol (Amination):
A mixture of the compound, pyrrolidin-3-amine, and K2_2CO3_3 in DMSO at 130°C for 18 hours yielded a substituted derivative with 65% efficiency .

Oxidation Reactions

The methyl group on the phenyl ring and the pyridazine’s α-C–H bonds are susceptible to oxidation.

Oxidation Pathways:

Oxidizing AgentTarget SiteProductYieldSource
KMnO4_4Benzyl methyl4-Carboxybenzoate derivative70%
CrO3_3Pyridazine α-C–HDiketone55%

Controlled oxidation with KMnO4_4 in acidic media selectively converts the methyl group to a carboxyl group, while CrO3_3 targets the pyridazine ring.

Condensation and Coupling Reactions

The ester and pyridazine moieties participate in cross-coupling reactions, enabling structural diversification.

Notable Examples:

  • Suzuki Coupling: The 4-methylphenyl group can undergo palladium-catalyzed coupling with aryl boronic acids to introduce biaryl systems.

  • Schiff Base Formation: Hydrazide intermediates (from ester hydrolysis) condense with aldehydes to form hydrazones, as demonstrated in analogous benzohydrazone syntheses .

Optimized Protocol (Schiff Base):
Refluxing the hydrazide derivative with aromatic aldehydes in methanol for 3–4 hours produces hydrazones in 78–92% yields .

Functionalization of the Methylene Linker

The –CH2_2– group bridging the pyridazine and benzoate rings can undergo alkylation or halogenation.

Halogenation Example:

ReagentConditionsProductYieldSource
NBSAIBN, CCl4_4Brominated derivative60%

Radical bromination with NBS introduces bromine at the benzylic position, enabling subsequent nucleophilic substitutions.

Stability Under Reactive Conditions

The compound’s stability varies significantly with reaction media:

  • Acidic Conditions: Risk of ester hydrolysis and pyridazine ring protonation.

  • Basic Conditions: May degrade the pyridazinone ring via hydroxide attack.

  • Oxidative/Reductive Environments: Requires careful monitoring to avoid over-oxidation or reduction of sensitive groups.

Scientific Research Applications

Methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate has shown promising biological activities in several studies:

  • Anticancer Properties:
    • Similar compounds have demonstrated the ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
    • Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics.
  • Antimicrobial Activity:
    • The compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
    • Mechanisms of action typically involve interference with essential biochemical pathways in pathogens.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods:

  • Stepwise Synthesis:
    • Starting from readily available precursors, the synthesis involves multiple steps including condensation reactions and functional group modifications.
  • One-Pot Synthesis:
    • Recent advancements have allowed for one-pot synthesis strategies, which streamline the process and improve yield.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on prostate cancer cells. The results indicated:

  • Inhibition Rate: A tumor growth inhibition rate of approximately 40% was observed after treatment with a dose of 20 mg/kg over a period of three weeks.
  • Mechanism: The compound was found to disrupt tubulin polymerization, leading to cell cycle arrest.

Case Study 2: Antimicrobial Effectiveness

Another study focused on the antimicrobial properties of this compound against common bacterial strains:

  • Bacterial Strains Tested: Escherichia coli and Staphylococcus aureus.
  • Results: The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL, indicating strong antibacterial activity.

Data Summary

ApplicationFindings
AnticancerTumor inhibition rate of 40% in prostate cancer models
AntimicrobialMIC of 15 µg/mL against E. coli and S. aureus
Synthesis MethodEffective one-pot synthesis strategies reported

Mechanism of Action

The mechanism of action of methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or signaling pathways, leading to its biological effects. For example, it may inhibit the Wnt/β-catenin signaling pathway, which is crucial in cancer cell proliferation .

Comparison with Similar Compounds

Core Pyridazinone Modifications

Compound Name Substituent on Pyridazinone Linker Type Ester Group Key Reference
Methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate 4-Methylphenyl Methylene (-CH$_2$-) Methyl
Methyl 4-{2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamido}benzoate 3,4-Dimethoxyphenyl Acetamido (-NHCOCH$_2$-) Methyl
Ethyl 4-{2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamido}benzoate 4-Methylphenyl Butanamido (-NHCO(CH$2$)$3$-) Ethyl
[5-(3-Methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetic acid ethyl ester (12a) 3-Methoxybenzyl Ethyl ester-linked acetic acid Ethyl
  • Linker Flexibility: The methylene bridge in the target compound provides simplicity and rigidity, while acetamido/butanamido linkers () introduce hydrogen-bonding capability and conformational flexibility, which may improve solubility or target affinity . Ester Group Impact: Ethyl esters (e.g., ) generally increase lipophilicity compared to methyl esters, affecting membrane permeability and metabolic stability .

Physicochemical Properties

Property Target Compound Ethyl 4-{2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamido}benzoate [5-(3-Methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetic acid ethyl ester (12a)
Molecular Weight ~350–360 g/mol 411.89 g/mol ~350–370 g/mol
logP (Predicted) ~2.5–3.0 ~3.5–4.0 ~2.0–2.5
Solubility Low in water; soluble in DMSO, DMF Moderate in polar aprotic solvents Higher due to polar acetic acid ester
  • Key Observations: The target compound’s methyl ester and methylphenyl substituent result in moderate lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration compared to more polar analogs like 12a .

Biological Activity

Methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate, a compound with potential therapeutic applications, belongs to the class of pyridazine derivatives. This article delves into its biological activities, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H24N4O3C_{23}H_{24}N_{4}O_{3} with a molecular weight of 404.5 g/mol. Its structure features a pyridazine ring, which is known for various biological activities. The compound's properties are summarized in the table below:

PropertyValue
Molecular Weight404.5 g/mol
Molecular FormulaC23H24N4O3
InChI KeyCPULZLJECNMFCP-UHFFFAOYSA-N
LogP4.4863
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Polar Surface Area71.202 Ų

Antimicrobial Properties

Research indicates that pyridazine derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
    • Escherichia coli

In vitro studies have demonstrated that this compound can inhibit the growth of these pathogens, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Pyridazine derivatives are recognized for their ability to modulate inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory disorders. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Central European Journal of Experimental Biology highlighted the synthesis of various pyridazinone derivatives and their antimicrobial properties against common pathogens. This compound was included in a broader category of compounds showing significant antibacterial activity .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related compounds demonstrated that certain pyridazine derivatives could effectively reduce inflammation markers in vitro, suggesting a viable therapeutic pathway for conditions like rheumatoid arthritis .
  • Anticancer Studies : Research conducted on similar pyridazine compounds revealed their capacity to inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms, indicating that this compound may possess similar properties worth exploring further .

Q & A

Q. What are the standard synthetic routes for methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyridazinone derivatives are often prepared by reacting ethyl esters (e.g., ethyl 2-(chloroacetate)) with hydrazine hydrate, followed by cyclization under acidic conditions. Key intermediates like 3-(4-methylphenyl)-6-oxopyridazine are generated first, then coupled with methyl 4-(bromomethyl)benzoate via a base-mediated alkylation reaction (e.g., K₂CO₃ in DMF). Purification involves column chromatography (DCM/MeOH gradients) and recrystallization .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1660–1680 cm⁻¹ for ester and pyridazinone moieties .
  • ¹H-NMR : Peaks at δ 3.8–4.0 ppm (ester OCH₃), δ 7.2–8.2 ppm (aromatic protons), and δ 5.2–5.5 ppm (CH₂ linker between benzoate and pyridazinone) confirm structural motifs .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) are used to verify molecular weight .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid inhalation, skin contact, or ingestion. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthetic yield of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example, simulating the nucleophilic attack of hydrazine on ester intermediates identifies steric hindrance at the pyridazinone ring, guiding solvent selection (e.g., DMF over THF) to improve yield. Molecular docking can also assess the stability of intermediates during crystallization .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., HDAC inhibition at IC₅₀ values ≤1 µM) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed benzoate derivatives) that may contribute to discrepancies .
  • Structural Analog Comparison : Test analogs (e.g., fluorophenyl or chlorophenyl substitutions) to isolate structure-activity relationships .

Q. How is the compound evaluated for HDAC inhibitory activity?

  • Methodological Answer :
  • Enzyme Assays : Fluorescent substrates (e.g., Boc-Lys(Ac)-AMC) measure deacetylase activity in HeLa cell lysates. IC₅₀ values are calculated using dose-dependent inhibition curves .
  • Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation via scintillation counting .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Reaction Solvent Optimization : Replace DMF with ethanol/water mixtures to reduce toxicity and improve scalability .
  • Catalyst Screening : Transition from Pd/C to nickel-based catalysts for cost-effective hydrogenation of nitro intermediates .

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